N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine is an organic compound with the molecular formula C13H12FN3O2 This compound is characterized by the presence of a fluorobenzyl group attached to a nitrobenzene diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine typically involves the reaction of 4-fluorobenzylamine with 2-nitrobenzene-1,4-diamine under controlled conditions. One common method involves the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the amine groups are oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Major Products Formed
Reduction: Formation of N1-(4-Fluorobenzyl)-2-aminobenzene-1,4-diamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA)
Uniqueness
N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine is unique due to its specific structural features, such as the presence of both a fluorobenzyl group and a nitrobenzene diamine structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H12FN3O2 |
---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
1-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-12-6-5-11(15)7-13(12)17(18)19/h1-7,16H,8,15H2 |
InChI Key |
UGAOPXZQJGSTGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C=C2)N)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.